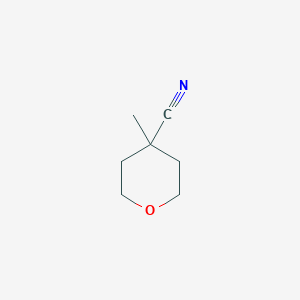

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Overview

Description

4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS: 4295-99-2) is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a methyl group and a nitrile substituent at the 4-position. Its molecular formula is C₆H₉NO, with an average mass of 111.144 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Preparation Methods

The synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile involves several synthetic routes. One common method includes the reaction of 4-methyl-2H-pyran with cyanogen bromide under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

4-Methyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyltetrahydro-2H-pyran-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the pyran ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The tetrahydro-2H-pyran-4-carbonitrile core is shared among several derivatives, differing in substituents at the 4-position. Key analogs include:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 4-Aminotetrahydro-2H-pyran-4-carbonitrile | –NH₂ | C₆H₁₀N₂O | 126.16 | Not provided |

| 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | –N(CH₃)₂ | C₈H₁₄N₂O | 154.21 | 176445-77-5 |

| 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | –C₆H₄Cl (para-Cl) | C₁₂H₁₂ClNO | 237.69 | 3648-74-6 |

| 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | –C₆H₄OCH₃ (meta-OCH₃) | C₁₃H₁₅NO₂ | 217.26 | 179420-73-6 |

| 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile | –Morpholine | C₁₀H₁₆N₂O₂ | 196.25 | 1026586-38-8 |

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The nitrile (–CN) group is electron-withdrawing, while substituents like –N(CH₃)₂ and –OCH₃ introduce electron-donating effects, altering reactivity in nucleophilic or electrophilic reactions .

- Steric Effects : Bulky aryl groups (e.g., 4-chlorophenyl) may hinder ring puckering or intermolecular interactions compared to smaller substituents like –NH₂ .

Biological Activity

4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS No. 856255-87-3) is a heterocyclic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including a nitrile group, have led to investigations into its biological activity, including potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₇H₉N

- Molecular Weight: 111.15 g/mol

- Structure: The compound consists of a pyran ring with a methyl group and a carbonitrile functional group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism has implications for its use as an inhibitor in biochemical assays and therapeutic applications .

Antimicrobial Activity

Research has indicated that derivatives of the pyran scaffold exhibit significant antimicrobial properties. For instance, studies have shown that certain 4H-pyran derivatives demonstrate potent antibacterial effects against various Gram-positive bacteria, outperforming conventional antibiotics like ampicillin .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies on HCT-116 colorectal cancer cells revealed that specific derivatives could inhibit cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), leading to apoptosis through caspase activation .

Antioxidant Properties

Antioxidant activity is another area where this compound derivatives have shown promise. Compounds derived from this scaffold have demonstrated significant DPPH scavenging activities, indicating their potential as antioxidant agents .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several 4H-pyran derivatives, including this compound. The results indicated that certain compounds exhibited lower IC50 values against tested bacterial strains compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .

| Compound | Bacterial Strain | IC50 (µM) | Comparison to Ampicillin |

|---|---|---|---|

| 4g | Staphylococcus aureus | 12.5 | Lower |

| 4j | Escherichia coli | 15.0 | Lower |

Study on Antitumor Effects

In another study focusing on antitumor activity, derivatives of the compound were tested against HCT-116 cells. The findings revealed that some derivatives inhibited CDK2 activity and induced apoptosis at concentrations lower than those required for conventional chemotherapeutic agents .

| Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4d | 75.1 | CDK2 inhibition |

| 4k | 85.88 | Induction of apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyltetrahydro-2H-pyran-4-carbonitrile, and what methodological considerations are critical?

- Answer : A prominent route involves the Strecker-like cyanation of tetrahydro-4H-pyran-4-one derivatives. For example, Ti(O-iPr)₄ catalyzes the reaction with TMSCN (trimethylsilyl cyanide) under anhydrous conditions at low temperatures (-5°C), yielding 4-aminotetrahydro-2H-pyran-4-carbonitrile intermediates . Key considerations include:

- Reagent purity : Use of anhydrous solvents (e.g., EtOH) to prevent side reactions.

- Temperature control : Slow addition of TMSCN at -5°C minimizes byproduct formation.

- Workup : Quenching with water and purification via column chromatography to isolate the product.

- Table :

| Starting Material | Reagents/Conditions | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| Tetrahydro-4H-pyran-4-one | Ti(O-iPr)₄, TMSCN, NH₃/EtOH, -5°C | 4-Aminotetrahydro-2H-pyran-4-carbonitrile | 82.5% |

Q. How is this compound characterized structurally in academic research?

- Answer : X-ray crystallography is the gold standard for confirming stereochemistry and substituent positioning. For example, boat conformations in tetrahydropyran derivatives are identified via puckering parameters (e.g., θ = 88.18°, φ = 127.06°) . Complementary methods include:

- NMR : ¹H and ¹³C NMR to resolve methyl and cyano group environments.

- IR spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C-O (pyran ring, ~1100 cm⁻¹).

- Mass spectrometry : Molecular ion peaks and fragmentation patterns to validate molecular weight (e.g., m/z 176.25) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

- Answer : Discrepancies often arise from competing reaction pathways (e.g., epimerization during cyanation). Methodological solutions include:

- In situ monitoring : Use of HPLC or Raman spectroscopy to track intermediate stability .

- Solvent optimization : Polar aprotic solvents (e.g., THF) reduce side reactions compared to protic solvents.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in substituted derivatives .

- Case Study : A 15% yield variation in TMSCN-based cyanation was attributed to trace moisture; switching to molecular sieves improved consistency .

Q. How can computational modeling predict reaction pathways or stability for this compound derivatives?

- Answer : Density Functional Theory (DFT) simulations assess:

- Reaction thermodynamics : Activation energies for cyanation steps (e.g., ΔG‡ for TMSCN addition).

- Conformational stability : Boat vs. chair conformations in substituted pyran rings .

- AI-driven synthesis planning : Tools like Reaxys or Pistachio predict feasible routes using retro-synthetic analysis .

Q. What advanced techniques optimize the compound’s stability under experimental conditions?

- Answer : Stability challenges include hydrolysis of the cyano group and oxidation of the pyran ring. Mitigation strategies:

- Storage : Anhydrous conditions at -20°C in amber vials to prevent photodegradation .

- Additives : BHT (butylated hydroxytoluene) stabilizes against radical-mediated oxidation in long-term storage .

- Table :

| Degradation Pathway | Accelerating Factors | Stabilization Method | Efficacy | Reference |

|---|---|---|---|---|

| Hydrolysis | High humidity, acidic pH | Molecular sieves, neutral buffers | >90% retention at 6 months | |

| Oxidation | O₂ exposure, light | BHT (0.1% w/w), inert atmosphere | 85% retention at 12 months |

Q. Methodological Considerations for Data Interpretation

Q. How are conflicting biological activity results rationalized for analogs of this compound?

- Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive analogs) often stem from:

- Substituent positioning : Para-substituted phenyl groups enhance binding to COX-2 vs. meta-substituted .

- Metabolic stability : Cyano group hydrolysis in vivo may reduce efficacy, requiring prodrug strategies .

Q. Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound?

- Answer : Key precautions include:

- Ventilation : Use fume hoods to limit inhalation exposure (TLV not established; treat as hazardous) .

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats .

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Properties

IUPAC Name |

4-methyloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJPJRYKCFRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635033 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856255-87-3 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.